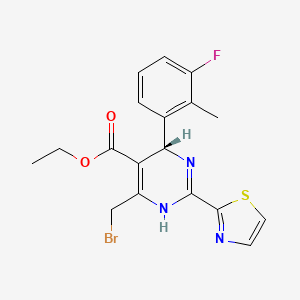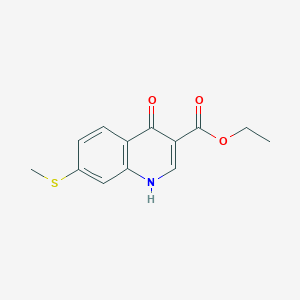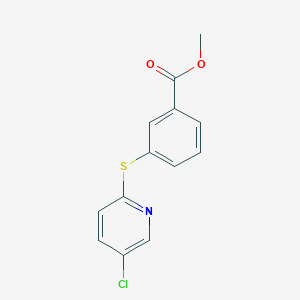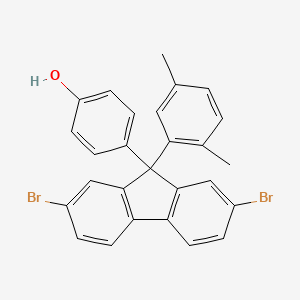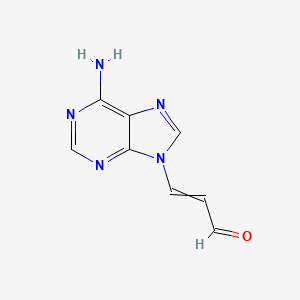
9-(3-Oxoprop-1-enyl)adenine
Overview
Description
9-(3-Oxoprop-1-enyl)adenine is a chemical compound that features an adenine moiety attached to a prop-2-enal group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The adenine component is a well-known nucleobase, which plays a crucial role in the structure of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Oxoprop-1-enyl)adenine typically involves the reaction of adenine with an appropriate aldehyde under specific conditions. One common method involves the use of a base to deprotonate the adenine, followed by the addition of prop-2-enal. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(3-Oxoprop-1-enyl)adenine can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(Adenin-9-yl) propanoic acid.
Reduction: 3-(Adenin-9-yl) propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-(3-Oxoprop-1-enyl)adenine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(3-Oxoprop-1-enyl)adenine involves its interaction with biological molecules such as nucleic acids and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on these molecules, potentially altering their function. This interaction can affect various molecular pathways, including those involved in cell signaling and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-(Adenin-9-yl) propionamide: Similar structure but with an amide group instead of an aldehyde.
3-(Adenin-9-yl) propanoic acid: Oxidized form of 9-(3-Oxoprop-1-enyl)adenine.
3-(Adenin-9-yl) propanol: Reduced form of this compound.
Uniqueness
This compound is unique due to its aldehyde functional group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This versatility makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H7N5O |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
3-(6-aminopurin-9-yl)prop-2-enal |
InChI |
InChI=1S/C8H7N5O/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14/h1-5H,(H2,9,10,11) |
InChI Key |
LYXOMQKQLZJTQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C=CC=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

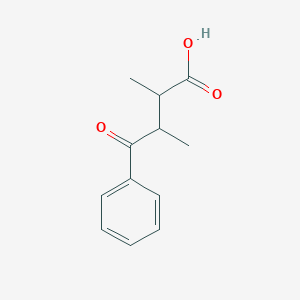


![6-[(3,3,3-Trifluoropropyl)carbamoyl]nicotinic acid](/img/structure/B8343690.png)
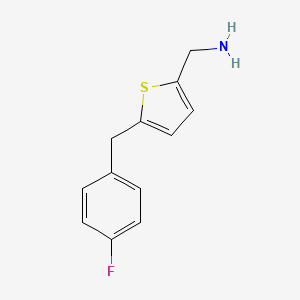
![4-Chloro-3-{[(ethylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B8343698.png)
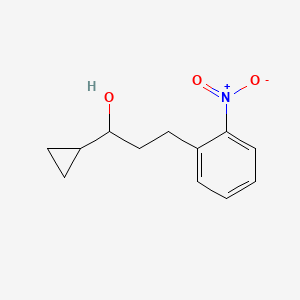
![2-Methylbenzoic acid [1-(4-pyridinyl)ethylidene]hydrazide](/img/structure/B8343710.png)
